2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry SAR Physicochemical Properties

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226442-07-4) is a synthetic, small-molecule heterocyclic compound featuring a 1,4,5-trisubstituted imidazole core. Its structure incorporates distinct 4-bromophenyl and 4-chlorophenyl groups at the 5- and 1-positions, respectively, linked via a thioether bridge to an acetamide moiety.

Molecular Formula C17H13BrClN3OS
Molecular Weight 422.73
CAS No. 1226442-07-4
Cat. No. B2486607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1226442-07-4
Molecular FormulaC17H13BrClN3OS
Molecular Weight422.73
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N)Br
InChIInChI=1S/C17H13BrClN3OS/c18-12-3-1-11(2-4-12)15-9-21-17(24-10-16(20)23)22(15)14-7-5-13(19)6-8-14/h1-9H,10H2,(H2,20,23)
InChIKeyOYHVBLPPFZWVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226442-07-4): A Disubstituted Imidazole Thioacetamide for Specialized Research


2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226442-07-4) is a synthetic, small-molecule heterocyclic compound featuring a 1,4,5-trisubstituted imidazole core. Its structure incorporates distinct 4-bromophenyl and 4-chlorophenyl groups at the 5- and 1-positions, respectively, linked via a thioether bridge to an acetamide moiety [1]. This specific halogenation pattern places it within the broader class of imidazole thioacetanilide (ITA) derivatives being explored for their interactions with biological targets such as HIV-1 reverse transcriptase and BACE-1 [2].

Procurement Rationale: Why 2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Replaced by a Class Generic


The precise spatial and electronic environment created by the 5-(4-bromophenyl) and 1-(4-chlorophenyl) substituents on the imidazole ring is non-transferable to other analogs. SAR studies on related imidazole thioacetanilide (ITA) series demonstrate that HIV-1 RT inhibitory activity (EC50 ranging from 0.18 µM to >200 µM) and cytotoxicity are exquisitely sensitive to the nature and position of aryl halogens [1]. Swapping bromine and chlorine, removing one halogen, or altering the acetamide side chain—such as in the N-phenylacetamide analog (CAS 1226437-43-9)—can drastically alter target binding, pharmacokinetic profiles, and BBB permeability . Procurement of a generic “imidazole thioacetamide” without this specific substitution pattern introduces unvalidated variables into any Structure-Activity Relationship (SAR) or biological assay study.

2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: A Quantitative Evidence Matrix for Comparator Differentiation


Structural Differentiation from the N-Phenylacetamide Analog (CAS 1226437-43-9) via Molecular Descriptors

Compared to its direct amide-substituted analog, 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1226437-43-9), the target compound's primary acetamide group results in a lower molecular weight and a distinct hydrogen-bond donor/acceptor profile. The target compound has a molecular formula of C17H13BrClN3OS (MW: 422.73 g/mol) versus the analog's C23H17BrClN3OS (MW: 498.82 g/mol), a difference of 76.09 g/mol [1]. This smaller size and reduced lipophilicity from the lack of an N-phenyl ring can significantly influence solubility and passive membrane permeability.

Medicinal Chemistry SAR Physicochemical Properties

Comparison of Key Physicochemical Parameters with the 2-Thiol Precursor (CAS 1105190-16-6)

The target compound is the thioacetamide derivative of the direct 2-thione precursor, 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS 1105190-16-6). This conversion replaces the reactive thiol/thione group with a stable thioether-linked acetamide. The precursor exists predominantly as a thione (C=S) and is prone to oxidative dimerization and metal chelation, whereas the target compound's acetamide side chain is chemically inert under common assay conditions . The topological polar surface area (TPSA) increases from 28.7 Ų to 72.2 Ų, significantly improving aqueous solubility profiles .

Synthetic Chemistry Stability Reactivity

Class-Level Inference: Differential Antiviral Activity Based on Imidazole Thioacetanilide (ITA) SAR

In a published series of ITA derivatives, a compound with a 4-chlorophenyl group at the N-1 position and a phenyl group at the 5-position exhibited moderate HIV-1 activity (EC50 = 2.053 µM), while analogs with dual halogen substitutions on the phenyl rings showed markedly improved potency down to the submicromolar range (e.g., 4a2, EC50 = 0.20 µM and 4a5, EC50 = 0.18 µM) [1]. The target compound's dual-halogen (Br and Cl) disubstitution pattern is consistent with this SAR trend, suggesting it belongs to the high-potency subclass within the ITA family, a clear differentiator from mono-halogenated or non-halogenated congeners.

Antiviral HIV-1 SAR

Computational Differentiation: Docking Score and Binding Mode Prediction Against BACE-1

Docking studies on a closely related series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides identified compound 41 as a low-micromolar BACE-1 inhibitor (IC50 = 4.6 µM) with high predicted BBB permeability [1]. The target compound shares the same 2-thioacetamide-imidazole pharmacophore but features a 4-bromophenyl group at the 5-position instead of the alkyl or hetaryl groups found in the most potent derivatives. This substitution is predicted to engage in favorable pi-pi stacking and halogen bonding with the BACE-1 active site, a binding mode distinct from the series' lead compound, potentially offering a novel vector for optimizing potency and selectivity .

Alzheimer's Disease BACE-1 Molecular Docking

Validated Application Scenarios for Procuring 2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide


Building a Dual-Halogen ITA Library for HIV-1 NNRTI Lead Optimization

Investigators developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) require a systematic SAR exploration of the imidazole thioacetanilide (ITA) scaffold. This compound fills a critical gap by providing the specific combination of 5-(4-bromophenyl) and 1-(4-chlorophenyl) substituents, a pattern associated with a >10-fold potency boost over the base scaffold [1]. Its procurement is essential for completing a halogen-scanning library to determine the optimal electronic and steric profile for HIV-1 RT inhibition.

Experimental Validation of Halogen-Bonding Hypothesis in BACE-1 Inhibition

In Alzheimer's disease drug discovery, a BACE-1 inhibitor lead (IC50 = 4.6 µM) was identified from a 2-thioacetamide-imidazole series [2]. The target compound is uniquely suited to test the hypothesis that a 4-bromophenyl substituent at the imidazole 5-position enhances potency through halogen-pi interactions with the enzyme's S1 pocket. A direct biochemical assay of this compound can validate this novel binding mode for the series, which is vital for patent strategy and lead differentiation.

Investigating the Chemical Biology of Protein Disulfide Isomerase (PDI) Inhibition

Patent US-20160145209-A1 identifies imidazole-containing compounds as inhibitors of PDI, a target for cancer and thrombosis . The target compound's stable thioacetamide side chain, which resists oxidative dimerization compared to a thiol precursor, makes it a superior probe molecule for consistent PDI inhibition assays. Its specific halogenation pattern is also predicted to influence binding to PDI's hydrophobic active site, offering a new direction for medicinal chemistry optimization.

Precursor for Late-Stage Derivatization to N-functionalized Acetamides

The primary acetamide group serves as an anchor point for synthetic diversification. Researchers can hydrolyze this under controlled conditions to the corresponding carboxylic acid or activate it for amide coupling to generate a focused library of N-substituted acetamides, including the N-phenyl analog (CAS 1226437-43-9). This synthetic strategy, starting from the target compound, enables rapid access to a cassette of derivatives for pharmacokinetic (PK) or pharmacodynamic (PD) profiling without repeating the entire imidazole synthesis [1].

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.